2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine

Catalog No.
S13821644
CAS No.
M.F
C14H21NO2
M. Wt
235.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine

Product Name

2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine

IUPAC Name

2-(2-ethoxyphenyl)-5,5-dimethylmorpholine

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-4-16-12-8-6-5-7-11(12)13-9-15-14(2,3)10-17-13/h5-8,13,15H,4,9-10H2,1-3H3

InChI Key

YQHXTHAEFGDZLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CNC(CO2)(C)C

2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with an ethoxy group and a dimethyl group. The molecular formula for this compound is C13H17NO2C_{13}H_{17}NO_2, and it features a morpholine moiety that contributes to its chemical reactivity and potential biological activity. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological systems.

, including:

  • Oxidation: This can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can be conducted using hydrogen gas in the presence of metal catalysts, which may yield various reduced morpholine derivatives.
  • Substitution: Nucleophilic substitution reactions at the nitrogen atom can create various N-substituted derivatives, allowing for further functionalization.

Common reagents involved in these reactions include hydrogen peroxide, potassium permanganate for oxidation, and alkyl halides or acyl chlorides for substitution reactions.

Research indicates that 2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine exhibits notable biological activities. It has been studied for its potential as a ligand in enzyme inhibition and receptor binding studies. The compound's ability to interact with various biological macromolecules suggests that it may have therapeutic applications, particularly in drug design aimed at specific targets within biochemical pathways.

Synthesis of 2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine typically involves several steps:

  • Starting Materials: The synthesis begins with 2-ethoxyphenol and 5,5-dimethylmorpholine.
  • Reaction Conditions: The reaction is generally carried out in an organic solvent under controlled temperatures to facilitate cyclization and substitution.
  • Catalysts and Reagents: A base such as sodium hydride may be used to deprotonate the phenolic compound, enabling the nucleophilic attack on the morpholine nitrogen.
  • Purification: The crude product is purified through methods like recrystallization or chromatography to isolate the desired compound.

The applications of 2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine span various fields:

  • Medicinal Chemistry: It is explored as a scaffold for developing new drugs with improved pharmacokinetic properties.
  • Material Science: The compound may be utilized in synthesizing polymers or materials with specific mechanical properties due to its unique structural features.
  • Biological Research: It serves as a tool in studying enzyme interactions and receptor activities.

Studies involving 2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine have focused on its interactions with biological receptors and enzymes. These investigations aim to elucidate its mechanism of action, which likely involves forming hydrogen bonds and hydrophobic interactions with target molecules. Understanding these interactions is crucial for assessing its potential therapeutic efficacy and safety profile.

Several compounds share structural similarities with 2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-(4-Butoxyphenyl)-5,5-dimethylmorpholineMorpholine ring with a butoxy substituentDifferent alkoxy group influencing solubility
4-(5-Chloro-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholineSulfonyl group attached to a similar morpholine structureEnhanced reactivity due to sulfonyl group
(2R,5S)-2,5-DimethylpiperazinePiperazine ring instead of morpholineSmaller ring size affects reactivity
(2R,5S)-2,5-DimethylpyrrolidinePyrrolidine ring structureDistinct chemical behavior due to ring size

Uniqueness

The uniqueness of 2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine lies in its specific combination of functional groups and stereochemistry. This configuration provides distinct reactivity patterns and interaction profiles compared to similar compounds. Its ethoxy substituent enhances lipophilicity while maintaining favorable steric properties that contribute to its biological activity.

This compound's multifaceted applications in medicinal chemistry and material science highlight its significance as a valuable chemical entity in ongoing research and development efforts.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

235.157228913 g/mol

Monoisotopic Mass

235.157228913 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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